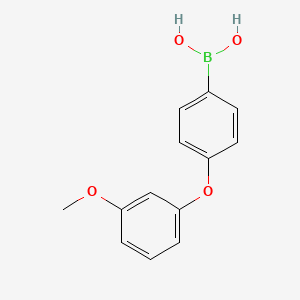
(4-(3-Methoxyphenoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-[4-(3-methoxyphenoxy)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxyphenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(3-methoxyphenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods: In an industrial setting, the production of B-[4-(3-methoxyphenoxy)phenyl]boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
化学反応の分析
Types of Reactions: B-[4-(3-methoxyphenoxy)phenyl]boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group on an aryl halide with the boronic acid group, resulting in the formation of a new carbon-carbon bond .
Common Reagents and Conditions: The common reagents used in the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid include palladium catalysts (such as palladium acetate or palladium chloride), bases (such as potassium carbonate or sodium hydroxide), and solvents (such as toluene, ethanol, or water). The reactions are typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation .
Major Products: The major products formed from the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: In the field of chemistry, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. The ability to form carbon-carbon bonds with high precision makes this compound valuable in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the production of advanced materials, such as polymers and electronic materials. The compound’s ability to undergo substitution reactions makes it a versatile building block for the synthesis of complex materials with tailored properties .
作用機序
The mechanism of action of B-[4-(3-methoxyphenoxy)phenyl]boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps. First, the palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex. Next, the boronic acid undergoes transmetalation with the palladium-aryl complex, resulting in the formation of a new carbon-carbon bond. Finally, the palladium catalyst is regenerated through reductive elimination, completing the catalytic cycle .
類似化合物との比較
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: B-[4-(3-methoxyphenoxy)phenyl]boronic acid is unique due to the presence of the 3-methoxyphenoxy group, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in reactions where selective formation of carbon-carbon bonds is required. Additionally, the compound’s ability to undergo substitution reactions with high precision makes it a valuable reagent in the synthesis of complex organic molecules .
特性
分子式 |
C13H13BO4 |
|---|---|
分子量 |
244.05 g/mol |
IUPAC名 |
[4-(3-methoxyphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3 |
InChIキー |
SENHVWJXLQKZJM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
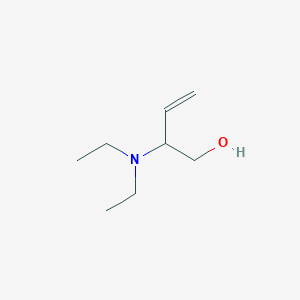
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
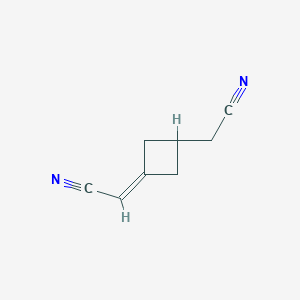
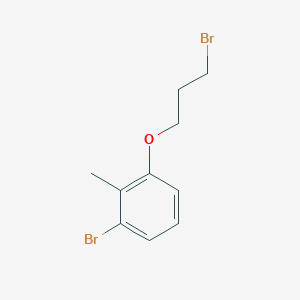

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
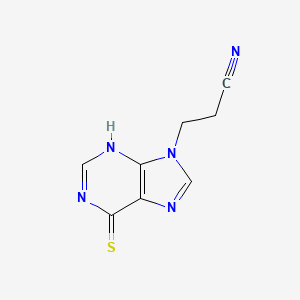
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
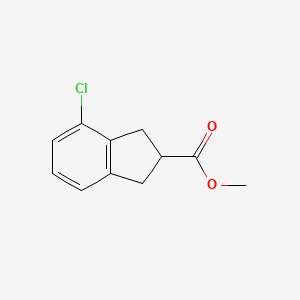
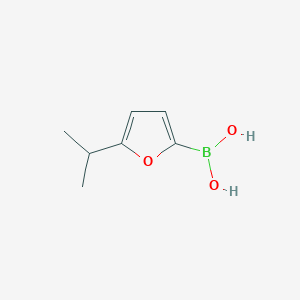
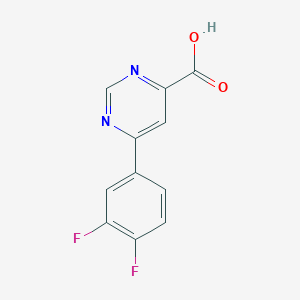
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)
